molecular formula C23H24N2O5S B7703728 4-methoxy-N-(2-phenoxyphenyl)-3-(propan-2-ylsulfamoyl)benzamide

4-methoxy-N-(2-phenoxyphenyl)-3-(propan-2-ylsulfamoyl)benzamide

Cat. No.: B7703728
M. Wt: 440.5 g/mol
InChI Key: UNOVDUZCTXZGIZ-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-phenoxyphenyl)-3-(propan-2-ylsulfamoyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, may exhibit interesting pharmacological properties.

Properties

IUPAC Name

4-methoxy-N-(2-phenoxyphenyl)-3-(propan-2-ylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-16(2)25-31(27,28)22-15-17(13-14-21(22)29-3)23(26)24-19-11-7-8-12-20(19)30-18-9-5-4-6-10-18/h4-16,25H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOVDUZCTXZGIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-phenoxyphenyl)-3-(propan-2-ylsulfamoyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Reduction of the nitro group to an amine.

    Acylation: Formation of the benzamide structure through acylation.

    Sulfonation: Introduction of the sulfonamide group.

    Etherification: Introduction of the methoxy group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions may target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

4-methoxy-N-(2-phenoxyphenyl)-3-(propan-2-ylsulfamoyl)benzamide may have applications in:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Possible development as a pharmaceutical agent due to its benzamide structure.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, benzamides can interact with various enzymes or receptors, modulating their activity. The presence of the sulfonamide group suggests potential interactions with sulfonamide-sensitive enzymes or proteins.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(2-phenoxyphenyl)benzamide: Lacks the sulfonamide group.

    N-(2-phenoxyphenyl)-3-(propan-2-ylsulfamoyl)benzamide: Lacks the methoxy group.

    4-methoxy-3-(propan-2-ylsulfamoyl)benzamide: Lacks the phenoxyphenyl group.

Uniqueness

The unique combination of the methoxy, phenoxyphenyl, and sulfonamide groups in 4-methoxy-N-(2-phenoxyphenyl)-3-(propan-2-ylsulfamoyl)benzamide may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

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